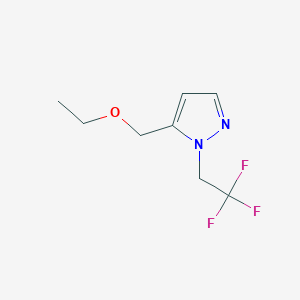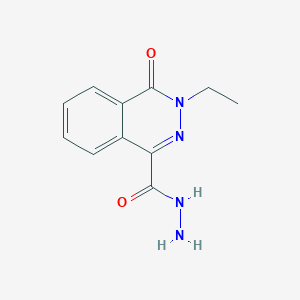
tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate: is an organic compound with the molecular formula C₁₅H₂₁NO₃. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-benzyl-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding alcohols.
Substitution: New carbamate derivatives with different nucleophiles.
科学的研究の応用
tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Drug Synthesis: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: Utilized in the modification of surfaces and the preparation of functional materials.
作用機序
The mechanism of action of tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate involves the formation of stable carbamate bonds with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, preventing the carbamate from undergoing hydrolysis under mild conditions. The benzyl group can be selectively removed under specific conditions, allowing for the stepwise deprotection of the amine.
類似化合物との比較
tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate can be compared with other carbamate derivatives such as:
tert-Butyl N-(2-methyl-3-oxopropyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.
tert-Butyl N-(2-phenyl-3-oxopropyl)carbamate: Contains a phenyl group instead of a benzyl group.
tert-Butyl N-(2-ethyl-3-oxopropyl)carbamate: Contains an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in various chemical syntheses and applications.
特性
IUPAC Name |
tert-butyl N-(2-benzyl-3-oxopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNKVWVSFOLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate](/img/structure/B2869521.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2869522.png)


![Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B2869526.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2869527.png)

![9-(3,4-DIMETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE](/img/structure/B2869534.png)


![2-(cyclopentylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2869537.png)

